molecular formula C11H8ClNO2 B3051919 1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione CAS No. 37010-62-1

1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione

Cat. No.: B3051919
CAS No.: 37010-62-1
M. Wt: 221.64 g/mol
InChI Key: QTVOBMUYSKKMBK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

37010-62-1

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione

InChI

InChI=1S/C11H8ClNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-5H,1,6H2

InChI Key

QTVOBMUYSKKMBK-UHFFFAOYSA-N

SMILES

C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl

Key on ui other cas no.

37010-62-1

Origin of Product

United States

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